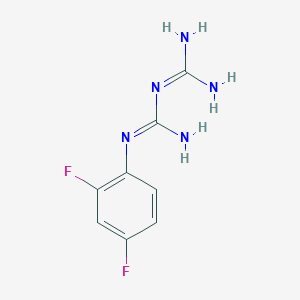
1-(2,4-Difluorophenyl)biguanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Difluorophenyl)biguanide, also known as DB868, is a biguanide compound that has gained attention in scientific research due to its potential as an antibacterial agent.
科学的研究の応用
1-(2,4-Difluorophenyl)biguanide has been found to have potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. It has also been shown to have antifungal properties. Due to its potential as an antibacterial agent, 1-(2,4-Difluorophenyl)biguanide has been investigated for its use in treating bacterial infections, particularly those that are resistant to current antibiotics.
作用機序
The exact mechanism of action of 1-(2,4-Difluorophenyl)biguanide is not fully understood, but it is believed to disrupt bacterial cell membrane integrity and inhibit bacterial growth. It may also interfere with bacterial DNA replication and transcription.
Biochemical and Physiological Effects:
In vitro studies have shown that 1-(2,4-Difluorophenyl)biguanide has low toxicity to human cells, indicating its potential as a safe antibacterial agent. However, further studies are needed to determine its long-term effects on human health.
実験室実験の利点と制限
One advantage of using 1-(2,4-Difluorophenyl)biguanide in lab experiments is its potent antibacterial activity, which makes it a promising candidate for developing new antibiotics. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use and potential side effects.
将来の方向性
Future research on 1-(2,4-Difluorophenyl)biguanide could focus on optimizing its antibacterial activity, investigating its potential as an antifungal agent, and exploring its use in combination with other antibiotics to overcome bacterial resistance. Additionally, further studies are needed to determine its long-term effects on human health and to develop methods for administering it effectively in vivo.
合成法
The synthesis of 1-(2,4-Difluorophenyl)biguanide involves the reaction of 2,4-difluoroaniline with cyanoguanidine in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified through recrystallization to obtain the final compound.
特性
製品名 |
1-(2,4-Difluorophenyl)biguanide |
|---|---|
分子式 |
C8H9F2N5 |
分子量 |
213.19 g/mol |
IUPAC名 |
1-(diaminomethylidene)-2-(2,4-difluorophenyl)guanidine |
InChI |
InChI=1S/C8H9F2N5/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |
InChIキー |
AKYXEMYENQTFQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)N=C(N)N=C(N)N |
正規SMILES |
C1=CC(=C(C=C1F)F)N=C(N)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



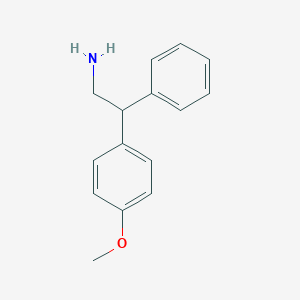
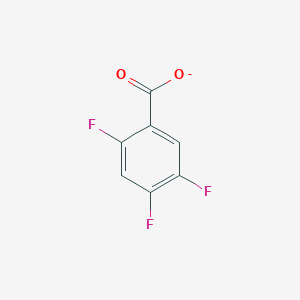
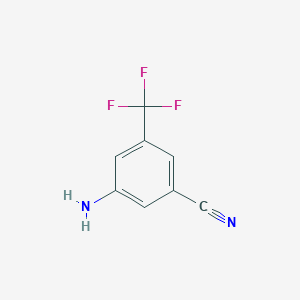
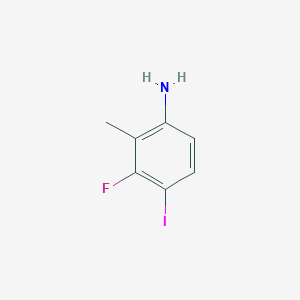
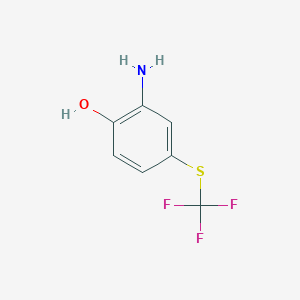
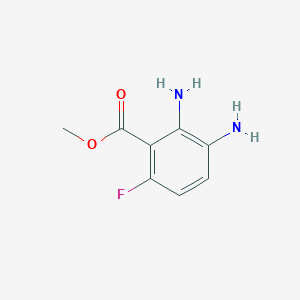
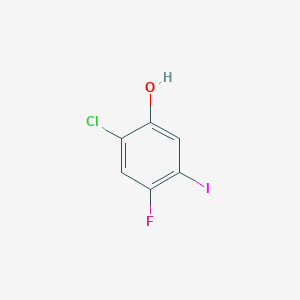
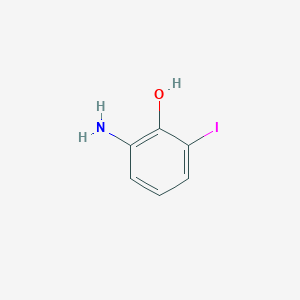
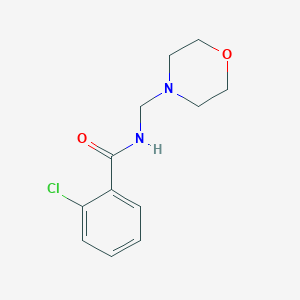
![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B226660.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B226661.png)
![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(2-hydroxyphenyl)acetamide](/img/structure/B226664.png)
![{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B226665.png)
![4-{6-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226669.png)